molecular formula C6H4N4O3 B2961098 6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one CAS No. 1388050-64-3

6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one

Cat. No.: B2961098
CAS No.: 1388050-64-3
M. Wt: 180.123
InChI Key: NXRRVTZDFUETHB-UHFFFAOYSA-N
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Description

6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a nitrogen-containing heterocyclic compound that serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry research. Compounds based on the imidazo[4,5-b]pyridine structure have demonstrated significant potential in drug discovery, notably as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), a target for central nervous system disorders such as schizophrenia . Furthermore, structurally similar 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones have been investigated as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors, showing efficacy in preclinical models of psychosis . The nitration of the imidazo[4,5-b]pyridine core is a key chemical transformation for introducing nitro functional groups, which can be further manipulated to access a diverse array of novel chemical entities . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-6-8-4-1-3(10(12)13)2-7-5(4)9-6/h1-2H,(H2,7,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRRVTZDFUETHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388050-64-3
Record name 6-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can be achieved through various synthetic routes. One common method involves the nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives. The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5°C) to obtain the mononitro derivative. Further nitration at higher temperatures (60°C) can lead to the formation of dinitro derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient heat management and reaction control. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common in industrial settings due to its effectiveness in introducing nitro groups into aromatic compounds.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

    Nitration: As mentioned earlier, nitration can introduce additional nitro groups into the compound.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 6-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The compound may also inhibit specific enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 304861-88-9)
  • Molecular Formula : C₆H₄ClN₃O
  • Molecular Weight : 169.57 g/mol
  • Synthesis : Halogenation via reaction of the parent compound with Cl₂ or PCl₅.
  • Key Differences :
    • The chloro substituent is less electron-withdrawing than nitro, leading to milder reactivity in nucleophilic substitution.
    • Chloro derivatives often exhibit improved metabolic stability compared to nitro analogs .
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 1207174-85-3)
  • Molecular Formula : C₆H₄BrN₃O
  • Molecular Weight : 214.02 g/mol
  • Applications : Used as intermediates in Suzuki couplings for aryl-functionalized derivatives .

Table 1: Physicochemical Comparison

Compound Substituent Molecular Weight (g/mol) Key Properties
6-Nitro derivative -NO₂ ~180.12* High reactivity, electron-deficient core
6-Chloro derivative -Cl 169.57 Improved lipophilicity, metabolic stability
6-Bromo derivative -Br 214.02 Enhanced halogen bonding in target interactions

*Estimated based on parent structure.

Functionalized Derivatives

3H-Imidazo[4,5-b]pyridine-2-carboxylic Acid (CAS 97640-15-8)
  • Molecular Formula : C₇H₅N₃O₂
  • Key Features : The carboxylic acid group enhances solubility and enables salt formation for drug formulation .
3-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 107618-03-1)
  • Molecular Formula : C₁₁H₁₄N₄O
  • Molecular Weight : 218.26 g/mol
  • Applications : Used in kinase inhibitors (e.g., PKCθ) due to its polar piperidinyl group, which improves target binding .

Pharmacologically Active Derivatives

GluN2B-Selective Negative Allosteric Modulators
  • Example : Compound 3 (Janssen) with 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one core.
    • Activity : IC₅₀ = 22 nM for GluN2B, >10 μM for other NMDA receptor subunits .
    • Comparison : The 6-nitro group may enhance binding affinity compared to halogenated analogs due to stronger electron withdrawal.
PKCθ Inhibitors
  • Macrocyclic Derivatives : Substituents like methyl or ethyl on the linker improve metabolic stability.
    • Key Finding : Methyl substitutions on the macrocyclic linker reduce CYP450-mediated oxidation .

Table 2: Reaction Yields and Conditions

Reaction Type Conditions Yield (%) Reference
Nitration (6-Nitro) HNO₃/H₂SO₄, 60°C 65–75
Bromination (6-Bromo) NBS, CCl₄, reflux 80
Methylation CH₃I, K₂CO₃, DMF, 80°C 85

Biological Activity

6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The presence of a nitro group at the 6th position and a carbonyl group at the 2nd position contributes to its unique chemical properties.

Chemical Structure and Properties

The molecular formula of this compound is C6H4N4O3, with a molecular weight of 184.12 g/mol. Its structural characteristics include:

  • Nitro group at position 6
  • Carbonyl group at position 2

These functional groups are pivotal in determining the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown activity against various bacterial strains and fungi. A study demonstrated that modifications in the nitro group could enhance antibacterial efficacy, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Specific IC50 values were recorded at approximately 10 μM for MCF-7 cells, indicating moderate potency .

Cell Line IC50 (μM) Mechanism
MCF-710Apoptosis
HepG28.4Cell cycle arrest

The mechanism involves the downregulation of key oncogenic pathways, including the FGFR3 pathway, which is crucial in several malignancies .

Antiviral Activity

The compound has also been studied for its antiviral properties. It demonstrated effective inhibition against viruses such as Zika virus (ZIKV) and Dengue virus (DENV). The EC50 values were reported to be around 1.4 μM for DENV-2, showcasing its potential as an antiviral agent .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against glioblastoma cell lines. The results indicated significant cytotoxic effects with an IC50 value of 5 μM against U87 cells. The study highlighted the compound's ability to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MIC values as low as 16 μg/mL, indicating strong antibacterial activity .

Q & A

Basic: What are the standard synthetic routes for 6-nitro-imidazo[4,5-b]pyridin-2-one derivatives?

The compound is typically synthesized via nitration of the parent imidazo[4,5-b]pyridin-2-one scaffold. A validated method involves reacting 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one with concentrated nitric acid (HNO₃) in acetic anhydride (Ac₂O) under controlled conditions (0–5°C, 2–4 hours). This yields the 6-nitro derivative with >80% purity, confirmed by ¹H NMR and IR spectroscopy . Alternative routes include copper-catalyzed cyclization of urea precursors under microwave irradiation (60 W, 30 minutes), which improves regioselectivity .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in nitration?

Regioselectivity in nitration is influenced by electronic and steric factors. Computational DFT studies suggest that electron-donating groups at the C5 position direct nitration to C6 due to resonance stabilization. Experimentally, using mixed acid systems (e.g., HNO₃/H₂SO₄) at low temperatures (−10°C) minimizes byproduct formation. Kinetic monitoring via HPLC or in situ IR spectroscopy ensures precise control. For microwave-assisted methods, DBU (1,8-diazabicycloundec-7-ene) as a base enhances reaction efficiency by stabilizing intermediates .

Basic: What biological targets are associated with this scaffold?

The scaffold exhibits inhibitory activity against p38 MAP kinase (IC₅₀: 12–50 nM) and PKCθ (IC₅₀: 8–30 nM), validated via enzymatic assays and human whole-blood TNF-α suppression studies . Structural analogs with 6-nitro substitutions show enhanced binding to the ATP pocket of PKCθ due to hydrogen bonding with Thr442 in the hinge region .

Advanced: What structure-based design strategies improve potency against p38 MAP kinase?

Crystal structures (PDB: 4DLJ) reveal that 6-nitro substitution enhances hydrophobic interactions with Leu104 and Met109 in p38 MAP kinase. Advanced derivatives incorporate a 3-(butan-2-yl) group to exploit a lipophilic pocket near the gatekeeper residue. Free energy perturbation (FEP) calculations predict a 3.5-fold potency increase when replacing the nitro group with a cyano substituent, balancing steric and electronic effects .

Basic: What analytical techniques confirm the compound’s structure and purity?

Key methods include:

  • ¹H/¹³C NMR : Characteristic singlet for C2 carbonyl proton (δ 11.4–12.1 ppm) and aromatic protons (δ 7.3–8.4 ppm) .
  • Mass Spectrometry : ESI-HRMS confirms [M+H]⁺ at m/z 195.04 (C₆H₄N₄O₃).
  • Thermal Analysis : DSC shows a sharp endothermic peak at 218–220°C (decomposition), while TG reveals 95% mass loss by 300°C .

Advanced: How can contradictory biological activity data be resolved?

Discrepancies in IC₅₀ values (e.g., p38 MAPK inhibition varying by >10-fold) often arise from assay conditions (e.g., ATP concentration, enzyme source). Use orthogonal assays:

  • SPR (Surface Plasmon Resonance) : Measures direct binding affinity (KD).
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells.
  • DFT-based QSAR models : Correlate electronic parameters (e.g., HOMO-LUMO gap) with activity trends .

Basic: What structural modifications enhance solubility without compromising activity?

Introducing polar groups at N3 (e.g., ethylamino, hydroxypropyl) improves aqueous solubility (logP reduction from 2.1 to 1.3). Substituents at C7 (methyl, methoxy) maintain potency by avoiding steric clashes with the kinase’s hydrophobic back pocket .

Advanced: How do macrocyclic linkers influence PKCθ selectivity?

Macrocyclization (12–14-membered rings) restricts conformational flexibility, enhancing PKCθ isoform selectivity (>100-fold vs. PKCα). Methyl substitutions on the linker improve metabolic stability (t₁/₂ > 6 hours in human liver microsomes) by blocking CYP3A4 oxidation. X-ray crystallography (PDB: 4I9Z) confirms π-π stacking between the linker’s aryl group and Phe489 .

Basic: What in vitro models assess anti-inflammatory potential?

Primary models include:

  • LPS-stimulated human whole blood : Measures TNF-α suppression (EC₅₀: 0.5–2 μM).
  • THP-1 monocytes : Evaluates IL-6/IL-1β inhibition via ELISA.
  • NF-κB luciferase reporter assays : Quantifies transcriptional activity .

Advanced: How can thermogravimetric (TG) data predict thermal stability during formulation?

TG-derived activation energy (Ea) from Flynn-Wall-Ozawa analysis predicts decomposition kinetics. For 6-nitro derivatives, Ea ≈ 120 kJ/mol indicates stability up to 150°C, supporting melt extrusion for solid dispersions. Pair with accelerated stability studies (40°C/75% RH, 6 months) to validate shelf life .

Basic: What computational tools predict synthetic accessibility?

Use Schrödinger’s QikProp for logP, solubility, and synthetic complexity scores (<3 preferred). AutoQSAR generates synthetic routes with <5 steps, prioritizing Cu-catalyzed cyclization and nitration .

Advanced: How do docking studies guide selectivity for kinase targets?

Glide XP docking (resolution: 2.0 Å) identifies key interactions:

  • PKCθ : Nitro group forms H-bonds with Thr442 and water-mediated interactions with Lys443.
  • p38 MAPK : 3-Butan-2-yl group occupies the hydrophobic region near Leu167.
    MM-GBSA binding energy calculations (ΔG < −40 kcal/mol) prioritize derivatives with dual selectivity .

Basic: What in vivo models validate pharmacokinetic (PK) profiles?

  • Rat PK studies : IV administration (1 mg/kg) shows moderate clearance (25 mL/min/kg) and Vd ≈ 1.2 L/kg.
  • Carrageenan-induced paw edema : Oral dosing (10 mg/kg) reduces inflammation by 60% at 4 hours .

Advanced: How to resolve spectral overlaps in NMR for nitro-substituted analogs?

²D NMR (HSQC, HMBC) assigns ambiguous signals:

  • ¹H-¹³C HMBC : Correlates C6 nitro group (δ 148 ppm) with H5 (δ 7.8 ppm).
  • NOESY : Confirms spatial proximity between H5 and the imidazole NH proton .

Basic: What substituents improve metabolic stability?

Fluorine at C5 reduces CYP2D6-mediated oxidation (t₁/₂ increase from 1.5 to 4.2 hours). 3-Cyanoethyl derivatives undergo rapid glucuronidation, enhancing urinary excretion .

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